molecular formula C17H18BrNO3 B3033136 1-(4-Bromophenyl)-3-(2,4-dimethoxyanilino)propan-1-one CAS No. 882748-98-3

1-(4-Bromophenyl)-3-(2,4-dimethoxyanilino)propan-1-one

Cat. No.: B3033136
CAS No.: 882748-98-3
M. Wt: 364.2 g/mol
InChI Key: IXOLTPZAKJCFQG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2,4-dimethoxyanilino)propan-1-one is an organic compound that features a bromophenyl group and a dimethoxyanilino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-(2,4-dimethoxyanilino)propan-1-one can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, phenylpropane, undergoes bromination to introduce the bromine atom at the para position.

    Amination: The brominated intermediate is then reacted with 2,4-dimethoxyaniline under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(2,4-dimethoxyanilino)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-3-(2,4-dimethoxyanilino)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2,4-dimethoxyanilino)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2,4-dimethoxyanilino)propan-1-one
  • 1-(4-Fluorophenyl)-3-(2,4-dimethoxyanilino)propan-1-one

Comparison: 1-(4-Bromophenyl)-3-(2,4-dimethoxyanilino)propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,4-dimethoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-21-14-7-8-15(17(11-14)22-2)19-10-9-16(20)12-3-5-13(18)6-4-12/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOLTPZAKJCFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409904
Record name JS-2386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882748-98-3
Record name JS-2386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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